N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide
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Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together
Mechanism of Action
Target of Action
The primary target of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
This compound interacts with the 5-HT1A serotonin receptors, influencing their binding affinity . The compound’s interaction with these receptors is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .
Biochemical Pathways
The interaction of this compound with the 5-HT1A serotonin receptors affects the serotonin system, which is involved in regulating various physiological functions . .
Result of Action
Its interaction with the 5-ht1a serotonin receptors suggests it may influence the functions regulated by these receptors, such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or the Hinsberg synthesis.
Alkylation: The benzothiophene core is then alkylated with 1-bromo-2-propanone to form 1-(1-benzothiophen-3-yl)propan-2-one.
Cyclopropanation: The resulting product undergoes cyclopropanation using diazomethane or other cyclopropanating agents to form the cyclopropane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with hydrogenated benzothiophene or cyclopropane rings.
Substitution: Substituted benzothiophene or cyclopropane derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: Benzothiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in studies related to its biological activity, including its effects on enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(benzo[b]thiophen-3-yl)propan-2-one: A precursor in the synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide.
Benzo[b]thiophene-2-carboxamide: Another benzothiophene derivative with similar structural features.
Thiophene-based Drugs: Compounds like Tipepidine, Tiquizium Bromides, and Timepidium Bromide contain thiophene nuclei and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific structural features, including the presence of both a benzothiophene core and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS/c1-10(16-15(17)11-6-7-11)8-12-9-18-14-5-3-2-4-13(12)14/h2-5,9-11H,6-8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUAQEQEYAKXGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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